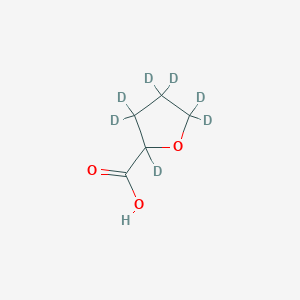
(+/-)-Tetrahydro-2-furoic-d7 acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(+/-)-Acide tétrahydro-2-furoïque-d7 est un dérivé deutéré de l'acide tétrahydro-2-furoïque. Ce composé est caractérisé par la présence d'atomes de deutérium, qui sont des isotopes de l'hydrogène. Le marquage au deutérium est souvent utilisé dans la recherche scientifique pour suivre les voies métaboliques et étudier les mécanismes réactionnels de divers processus chimiques.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de l'acide (+/-)-tétrahydro-2-furoïque-d7 implique généralement la deutération de l'acide tétrahydro-2-furoïque. Une méthode courante est l'hydrogénation catalytique de l'acide 2-furoïque en présence de gaz deutérium. La réaction est réalisée sous des conditions de haute pression et de température, en utilisant un catalyseur tel que le palladium sur carbone. Les atomes de deutérium remplacent les atomes d'hydrogène dans le cycle furane, ce qui conduit à la formation du composé deutéré.
Méthodes de production industrielle
La production industrielle de l'acide (+/-)-tétrahydro-2-furoïque-d7 suit des voies de synthèse similaires mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs haute pression et de catalyseurs efficaces pour garantir un rendement élevé et la pureté du produit. Le gaz deutérium utilisé dans la réaction est souvent recyclé afin de minimiser les coûts et l'impact environnemental.
Analyse Des Réactions Chimiques
Types de réactions
(+/-)-Acide tétrahydro-2-furoïque-d7 subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés furaniques deutérés.
Réduction : Les réactions de réduction peuvent convertir le composé en alcools deutérés.
Substitution : Les atomes de deutérium dans le composé peuvent être substitués par d'autres groupes fonctionnels dans des conditions spécifiques.
Réactifs et conditions communs
Oxydation : Les oxydants courants comprennent le permanganate de potassium et le trioxyde de chrome.
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium ou le borohydrure de sodium sont utilisés.
Substitution : Les réactions de substitution nécessitent souvent la présence d'une base ou d'un acide fort pour faciliter l'échange d'atomes de deutérium.
Principaux produits formés
Les principaux produits formés à partir de ces réactions comprennent des alcools deutérés, des cétones et d'autres dérivés furaniques. Ces produits sont précieux dans diverses applications de recherche en raison de leur marquage isotopique unique.
Applications de recherche scientifique
(+/-)-Acide tétrahydro-2-furoïque-d7 a une large gamme d'applications dans la recherche scientifique :
Chimie : Il est utilisé comme traceur pour étudier les mécanismes réactionnels et les voies métaboliques.
Biologie : Le composé est utilisé dans des études de marquage isotopique pour comprendre les processus biologiques.
Médecine : Les composés deutérés sont explorés pour leurs bienfaits thérapeutiques potentiels, notamment une meilleure stabilité métabolique et une toxicité réduite.
Industrie : Le composé est utilisé dans le développement de nouveaux matériaux et procédés chimiques, en particulier dans le domaine des produits pharmaceutiques et des produits agrochimiques.
Mécanisme d'action
Le mécanisme d'action de l'acide (+/-)-tétrahydro-2-furoïque-d7 implique son interaction avec diverses cibles moléculaires et voies. Les atomes de deutérium dans le composé peuvent influencer la vitesse des réactions chimiques, ce qui est connu sous le nom d'effet isotopique cinétique. Cet effet est utilisé pour étudier les mécanismes réactionnels et pour développer des médicaments aux propriétés pharmacocinétiques améliorées. Le composé peut également interagir avec les enzymes et d'autres protéines, fournissant des informations sur leur fonction et leur régulation.
Applications De Recherche Scientifique
(+/-)-Tetrahydro-2-furoic-d7 acid has a wide range of applications in scientific research:
Chemistry: It is used as a tracer in studying reaction mechanisms and metabolic pathways.
Biology: The compound is used in isotope labeling studies to understand biological processes.
Medicine: Deuterated compounds are explored for their potential therapeutic benefits, including improved metabolic stability and reduced toxicity.
Industry: The compound is used in the development of new materials and chemical processes, particularly in the field of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (+/-)-Tetrahydro-2-furoic-d7 acid involves its interaction with various molecular targets and pathways. The deuterium atoms in the compound can influence the rate of chemical reactions, known as the kinetic isotope effect. This effect is utilized in studying the reaction mechanisms and in developing drugs with improved pharmacokinetic properties. The compound can also interact with enzymes and other proteins, providing insights into their function and regulation.
Comparaison Avec Des Composés Similaires
(+/-)-Acide tétrahydro-2-furoïque-d7 peut être comparé à d'autres dérivés furaniques deutérés et non deutérés :
Acide tétrahydro-2-furoïque : La version non deutérée du composé, qui n'a pas de marquage isotopique.
Dérivés furaniques deutérés : D'autres composés contenant des atomes de deutérium dans le cycle furane, tels que le furfural deutéré et l'alcool furfurylique deutéré.
L'unicité de l'acide (+/-)-tétrahydro-2-furoïque-d7 réside dans son marquage isotopique spécifique, qui offre des avantages distincts dans les applications de recherche, notamment une stabilité accrue et une dégradation métabolique réduite.
Propriétés
Formule moléculaire |
C5H8O3 |
|---|---|
Poids moléculaire |
123.16 g/mol |
Nom IUPAC |
2,3,3,4,4,5,5-heptadeuteriooxolane-2-carboxylic acid |
InChI |
InChI=1S/C5H8O3/c6-5(7)4-2-1-3-8-4/h4H,1-3H2,(H,6,7)/i1D2,2D2,3D2,4D |
Clé InChI |
UJJLJRQIPMGXEZ-VNEWRNQKSA-N |
SMILES isomérique |
[2H]C1(C(C(OC1([2H])[2H])([2H])C(=O)O)([2H])[2H])[2H] |
SMILES canonique |
C1CC(OC1)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![rac-[(1R,5S)-5-(trifluoromethyl)-3-azabicyclo[3.1.0]hexan-1-yl]methanol hydrochloride, trans](/img/structure/B12309080.png)
![7-Bromobicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B12309088.png)
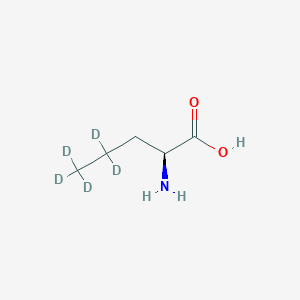
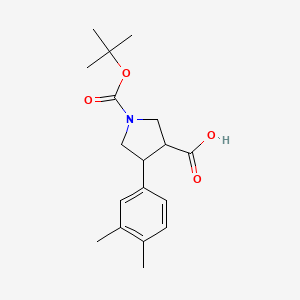

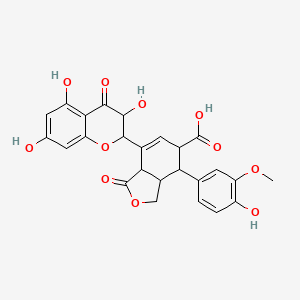
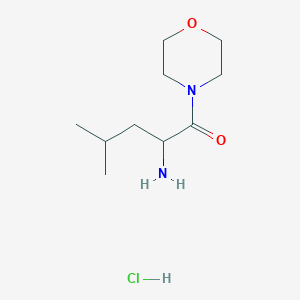

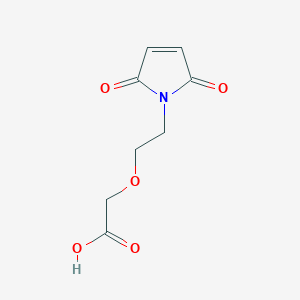
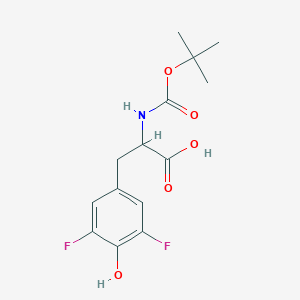
![2,2,2-trifluoro-N-[4-methyl-2-(trifluoromethyl)piperidin-3-yl]acetamide;hydrochloride](/img/structure/B12309143.png)
